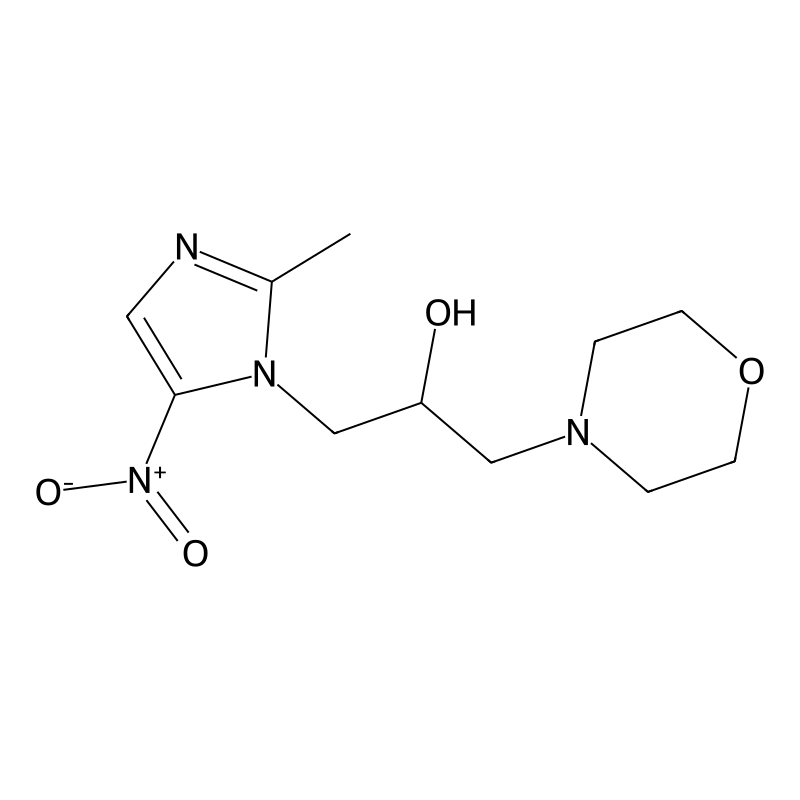

Morinidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antiparasitic effects

One of the most promising research areas for Morinidazole is its potential as an antiparasitic agent. Studies have shown in vitro and in vivo efficacy against various parasitic protozoa, including:

- Trichomonas vaginalis: Morinidazole exhibits activity against Trichomonas vaginalis, a parasite responsible for trichomoniasis, a sexually transmitted infection [].

- Giardia lamblia: Research suggests Morinidazole may be effective against Giardia lamblia, a flagellate protozoan causing giardiasis, an intestinal parasitic infection [].

- Cryptosporidium parvum: Studies indicate potential effectiveness of Morinidazole against Cryptosporidium parvum, another protozoan causing cryptosporidiosis, a diarrheal illness [].

These findings warrant further investigation to determine Morinidazole's potential as a treatment option for these parasitic infections.

Additional Research Areas

Morinidazole is a novel antimicrobial agent belonging to the class of 5-nitroimidazoles. It is primarily utilized for its effectiveness against anaerobic bacteria and certain protozoa. The compound has gained attention due to its selective uptake by anaerobic organisms, which leads to the formation of reactive intermediates that induce DNA damage, thereby exerting its bactericidal effects. Morinidazole is particularly noted for its improved safety profile compared to other similar compounds, such as metronidazole, making it a promising candidate in clinical applications.

- Reduction: In anaerobic conditions, Morinidazole is reduced to active metabolites, which include free radicals that can interact with cellular components, leading to DNA strand breakage .

- Metabolism: The major metabolic pathways involve N+-glucuronidation and sulfation, predominantly occurring on the morpholine ring of the molecule . These processes enhance the compound's solubility and facilitate its excretion.

- Formation of Reactive Intermediates: The reduction process generates reactive intermediates that are crucial for its antimicrobial activity .

Morinidazole exhibits significant biological activity against various pathogens:

- Antimicrobial Activity: It is effective against a range of anaerobic bacteria, including Clostridium species and Bacteroides fragilis. Its mechanism primarily involves inducing DNA damage through the formation of radicals .

- Safety Profile: Compared to traditional agents like metronidazole, Morinidazole has shown a reduced incidence of gastrointestinal side effects and other adverse reactions, enhancing patient compliance and treatment outcomes .

The synthesis of Morinidazole typically involves several steps:

- Starting Materials: The synthesis begins with appropriate nitroimidazole precursors.

- Formation of Morpholine Ring: A morpholine moiety is introduced through nucleophilic substitution reactions.

- Nitro Group Reduction: The nitro group is selectively reduced to form the active compound.

- Purification: The final product is purified through crystallization or chromatography techniques.

These methods ensure high yields and purity of Morinidazole suitable for pharmaceutical applications.

Morinidazole has several applications in the medical field:

- Treatment of Infections: It is primarily used for treating infections caused by anaerobic bacteria and certain protozoal infections.

- Clinical Trials: Ongoing research aims to explore its efficacy in various infectious diseases, particularly where traditional therapies have failed or caused significant side effects .

Interaction studies involving Morinidazole have highlighted its pharmacokinetic properties:

- Drug Interactions: Studies indicate that Morinidazole may interact with other medications metabolized via similar pathways, necessitating caution in polypharmacy situations .

- Impact on Renal Function: Research has shown that renal impairment affects the pharmacokinetics of Morinidazole, which may influence dosing regimens in patients with compromised renal function .

Morinidazole shares structural and functional similarities with several other compounds in the 5-nitroimidazole class. Here are some notable comparisons:

| Compound | Structure Type | Antimicrobial Spectrum | Unique Features |

|---|---|---|---|

| Metronidazole | 5-Nitroimidazole | Anaerobic bacteria, protozoa | Associated with more gastrointestinal side effects |

| Tinidazole | 5-Nitroimidazole | Anaerobic bacteria, protozoa | Longer half-life than metronidazole |

| Secnidazole | 5-Nitroimidazole | Anaerobic bacteria | Single-dose treatment available |

Uniqueness of Morinidazole

Morinidazole stands out due to its improved safety profile and reduced side effects compared to metronidazole and other similar compounds. Its selective uptake by anaerobic bacteria allows for targeted action while minimizing systemic toxicity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Dates

2: Zhong K, Gao Z, Li Q, Zhong D, Chen X. A chiral high-performance liquid chromatography-tandem mass spectrometry method for the stereospecific determination of morinidazole in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jun 15;961:49-55. doi: 10.1016/j.jchromb.2014.04.049. Epub 2014 May 2. PubMed PMID: 24858695.

3: Zhong K, Li X, Xie C, Zhang Y, Zhong D, Chen X. Effects of renal impairment on the pharmacokinetics of morinidazole: uptake transporter-mediated renal clearance of the conjugated metabolites. Antimicrob Agents Chemother. 2014 Jul;58(7):4153-61. doi: 10.1128/AAC.02414-14. Epub 2014 May 12. PubMed PMID: 24820074; PubMed Central PMCID: PMC4068547.

4: Zhang H, Huang L, Huang YY, Yi B, Pei Q, Tan HY, Huang J, Liu JS, Yuan H, Yang GP. Pharmacokinetics of single-dose morinidazole in patients with severe renal impairment. Int J Clin Pharmacol Ther. 2014 Feb;52(2):159-65. doi: 10.5414/CP202000. PubMed PMID: 24290410.

5: Jiang Y, Wu X, Lingling E. Comment on "Simultaneous quantification of metronidazole, tinidazole, ornidazole and morinidazole in human saliva": Saliva or gingival crevicular fluid? J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jan 15;913-914:169-70. doi: 10.1016/j.jchromb.2012.11.022. Epub 2012 Dec 13. PubMed PMID: 23314355.

6: Tan H, Yang G, Yu P, Huang Y, Pei Q, Yuan H, Huang Z, Xie F, Mu L. Simultaneous determination of morinidazole and its carbonylation metabolite in human plasma: application to a pharmacokinetic study involving renal insufficiency patients and healthy volunteers. J Pharm Biomed Anal. 2013 Mar 25;76:75-80. doi: 10.1016/j.jpba.2012.11.037. Epub 2012 Dec 13. PubMed PMID: 23298909.

7: Gao R, Zhong D, Liu K, Xia Y, Shi R, Li H, Chen X. Simultaneous determination of morinidazole, its N-oxide, sulfate, and diastereoisomeric N(+)-glucuronides in human plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Nov 1;908:52-8. doi: 10.1016/j.jchromb.2012.09.017. Epub 2012 Sep 25. PubMed PMID: 23122401.

8: Wang Y, Zhang P, Jiang N, Gong X, Meng L, Wang D, Ou N, Zhang H. Simultaneous quantification of metronidazole, tinidazole, ornidazole and morinidazole in human saliva. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Jun 15;899:27-30. doi: 10.1016/j.jchromb.2012.04.032. Epub 2012 May 15. PubMed PMID: 22658465.

9: Jin S, Zhang YF, Chen XY, Liu K, Zhong DF. [Enantioselective determinination of R-warfarin/S-warfarin in human plasma using liquid chromatography-tandem mass spectrometry and its application in a drug-drug interaction study]. Yao Xue Xue Bao. 2012 Jan;47(1):105-9. Chinese. PubMed PMID: 22493814.

10: Gao R, Li L, Xie C, Diao X, Zhong D, Chen X. Metabolism and pharmacokinetics of morinidazole in humans: identification of diastereoisomeric morpholine N+-glucuronides catalyzed by UDP glucuronosyltransferase 1A9. Drug Metab Dispos. 2012 Mar;40(3):556-67. doi: 10.1124/dmd.111.042689. Epub 2011 Dec 19. PubMed PMID: 22184458.

11: Lv W. Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole. Talanta. 2010 Jan 15;80(3):1406-12. doi: 10.1016/j.talanta.2009.09.043. Epub . PubMed PMID: 20006106.